molecular formula C20H17N3S B2623849 (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile CAS No. 1322238-72-1

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

Cat. No. B2623849
CAS RN: 1322238-72-1
M. Wt: 331.44
InChI Key: VPXGZQHRWQJOMA-GHRIWEEISA-N
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Description

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile, commonly known as ETPTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazole-based compounds and has a molecular weight of 357.45 g/mol.

Mechanism of Action

The mechanism of action of ETPTA is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival. ETPTA has also been shown to induce oxidative stress, leading to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ETPTA has been shown to exhibit significant biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of various signaling pathways. Studies have also suggested that ETPTA may have a role in regulating the immune system and modulating the expression of various genes involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

ETPTA has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, including its relatively low solubility in water and limited availability. These limitations can be overcome by using appropriate solvents and purification methods.

Future Directions

There are several future directions for research on ETPTA. One potential area of research is the development of more efficient and sustainable synthesis methods to improve the yield and purity of the product. Another area of research is the investigation of the potential applications of ETPTA in other fields, such as organic electronics and material science. Additionally, further studies are needed to fully understand the mechanism of action of ETPTA and its potential applications as an anticancer agent.
In conclusion, ETPTA is a compound that has shown significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ETPTA is needed to fully understand its potential applications and to develop more efficient and sustainable methods for its synthesis.

Synthesis Methods

ETPTA can be synthesized using a multi-step synthetic route. One of the commonly used methods involves the reaction of 4-ethylphenyl isothiocyanate with 2-aminothiazole to form the intermediate product, which is then reacted with 3-aminobenzonitrile to yield ETPTA. The purity and yield of the product can be improved by using different solvents, catalysts, and purification methods.

Scientific Research Applications

ETPTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, ETPTA has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. ETPTA has also been investigated for its antimicrobial, anti-inflammatory, and antiviral properties.

properties

IUPAC Name

(E)-3-anilino-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-2-15-8-10-16(11-9-15)19-14-24-20(23-19)17(12-21)13-22-18-6-4-3-5-7-18/h3-11,13-14,22H,2H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXGZQHRWQJOMA-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

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